molecular formula C24H25N3O5 B2691785 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide CAS No. 1797159-22-8

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide

Cat. No.: B2691785
CAS No.: 1797159-22-8
M. Wt: 435.48
InChI Key: NMTFXICFSQLQOH-UHFFFAOYSA-N
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Description

The compound N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a structurally complex molecule featuring:

  • A 2,3-dihydro-1,4-benzodioxin moiety linked to a pyrazole ring via a methyl group.
  • A 2,2-dimethyl-2,3-dihydro-1-benzofuran substituent connected through an ether-oxygen to an acetamide group.

The acetamide group may enhance binding affinity through hydrogen bonding, while the dimethyl substituent on the benzofuran ring likely increases lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-24(2)10-16-6-5-9-21(23(16)32-24)30-15-22(28)26-17-11-25-27(12-17)13-18-14-29-19-7-3-4-8-20(19)31-18/h3-9,11-12,18H,10,13-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTFXICFSQLQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,3-dihydro-1,4-benzodioxin moiety, which can be synthesized through the reaction of catechol with ethylene glycol under acidic conditions . The pyrazole ring can be formed via the condensation of hydrazine with a 1,3-diketone . The final step involves coupling the benzodioxin and pyrazole intermediates with the benzofuran derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as palladium on carbon, and electrophiles like halogens or nitro groups.

Major Products Formed

The major products formed from these reactions include quinone derivatives, dihydro compounds, and substituted aromatic compounds.

Scientific Research Applications

Common Synthetic Route

  • Preparation of Benzodioxin Moiety : Reaction of catechol with ethylene glycol.
  • Formation of Pyrazole Ring : Subsequent reactions with appropriate reagents to introduce the pyrazole structure.
  • Final Coupling : The final steps involve coupling with 2-(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxyacetyl derivatives.

Scientific Research Applications

The applications of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide are diverse:

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Anti-inflammatory Activity : Research indicates that derivatives may inhibit inflammatory pathways.
  • Anticancer Properties : Studies have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition Studies

The compound has demonstrated potential as an enzyme inhibitor:

  • Acetylcholinesterase Inhibition : Relevant for diseases like Alzheimer's.
  • α-glucosidase Inhibition : Important for managing Type 2 Diabetes Mellitus.

Material Science

Due to its unique electronic properties:

  • Used in the development of advanced materials with specific optical or electronic characteristics.
  • Potential applications in organic electronics and photonic devices.

Case Studies and Research Findings

Several studies have explored the biological effects and synthetic methodologies related to this compound:

Study ReferenceFocusFindings
Enzyme InhibitionDemonstrated significant inhibition of acetylcholinesterase and α-glucosidase activities.
Anticancer ActivityShowed cytotoxic effects against various cancer cell lines; mechanisms involve apoptosis.
Material DevelopmentExplored as a building block for novel materials with enhanced electronic properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences and Functional Group Analysis

The target compound is compared to three analogs (Table 1), including N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Compound A, from ) .

Table 1: Structural and Functional Group Comparison
Compound Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound ~453.5* Benzodioxin, pyrazole, benzofuran, acetamide 2,2-Dimethyl dihydrobenzofuran, ether-O
Compound A 452.5 Benzodioxin, triazole, thioacetamide Furylmethyl, sulfanyl (S-linkage)
Hypothetical Compound B ~440.0 Benzodioxin, imidazole, benzofuran Methoxy, ester

*Estimated based on structural formula.

Key Observations:

Linkage Chemistry :

  • The target compound uses an ether-oxygen bridge, favoring hydrogen bonding and solubility in polar solvents, whereas Compound A employs a sulfanyl (S) group, which reduces polarity and may decrease aqueous solubility .
  • The acetamide group in both compounds facilitates hydrogen bonding with biological targets, but the oxygen in the target compound likely forms stronger interactions than sulfur in Compound A .

Heterocyclic Cores :

  • The pyrazole ring in the target compound vs. the triazole in Compound A alters electronic properties and steric bulk. Pyrazole’s lower basicity compared to triazole may influence binding specificity in enzymatic pockets.

Physicochemical and Pharmacological Implications

Crystallographic and Hydrogen Bonding Analysis

Crystallographic studies using tools like SHELX () are essential for elucidating the target compound’s conformation. The ether-oxygen and acetamide groups likely form a robust hydrogen-bonding network, as predicted by graph-set analysis (), leading to stable crystal packing . In contrast, Compound A’s sulfur linkage may result in weaker intermolecular interactions, affecting crystallinity and formulation stability .

Biological Activity

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole moiety and a benzodioxin structure, which are known for their diverse biological activities. The molecular formula is C20H26N2O4C_{20}H_{26}N_{2}O_{4}, with a molecular weight of 362.43 g/mol. The presence of both hydrophilic (the acetamide group) and hydrophobic components (the benzofuran) suggests potential for interaction with various biological targets.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this structure. For instance, derivatives containing the benzodioxin moiety have shown promising results against enzymes such as alpha-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeInhibition TypeIC50 (µM)
Compound AAlpha-glucosidaseCompetitive25
Compound BAcetylcholinesteraseNon-competitive15

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been well documented. This compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Molecular docking studies indicate that this compound interacts favorably with specific protein targets. For example, docking with human prostaglandin reductase (PTGR2) revealed strong binding affinity through hydrogen bonding and hydrophobic interactions . These interactions suggest that the compound may act as an effective inhibitor for certain pathways involved in inflammation and pain modulation.

Case Studies

A recent study explored the effects of this compound on cell lines related to neurodegenerative diseases. The results indicated that treatment with the compound led to reduced cell apoptosis and enhanced cell viability under oxidative stress conditions .

Table 2: Biological Effects on Cell Lines

Cell LineTreatment Concentration (µM)Viability (%)Apoptosis Rate (%)
Neuroblastoma108512
Hepatocellular Carcinoma207520

Q & A

Q. What are the recommended synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step protocols, including coupling reactions between benzodioxin and benzofuran derivatives. For example, sulfonamide intermediates can be prepared via nucleophilic substitution under basic conditions (e.g., Na₂CO₃, pH 9–10) with 4-methylbenzenesulfonyl chloride, followed by acetamide coupling . Intermediates are characterized using IR spectroscopy (to confirm functional groups like amide C=O), ¹H/¹³C NMR (to verify substituent positions), and CHN analysis (to validate elemental composition) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • ¹H NMR : Identifies proton environments, such as the benzodioxin methylene group (δ 4.2–4.5 ppm) and pyrazole protons (δ 7.5–8.0 ppm).
  • FT-IR : Confirms key bonds like amide N-H (∼3300 cm⁻¹) and ether C-O (∼1250 cm⁻¹).
  • HRMS : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Inhalation : Immediate transfer to fresh air; artificial respiration if needed.
  • Skin contact : Wash with soap and water for 15 minutes.
  • Eye exposure : Rinse with water for ≥15 minutes. Safety Data Sheets (SDS) must be consulted, and researchers must pass 100% safety exams before handling .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates reaction path simulations with experimental validation to identify optimal conditions (e.g., solvent, temperature) . Feedback loops between computational predictions and experimental yields refine synthetic efficiency .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Standardize assays : Use uniform enzyme sources (e.g., α-glucosidase from Saccharomyces cerevisiae) and control inhibitors (e.g., acarbose).
  • Validate purity : Ensure >95% purity via HPLC before activity tests.
  • Statistical analysis : Apply ANOVA to assess inter-study variability .

Q. What strategies determine structure-activity relationships (SAR) for enzyme inhibition?

  • Systematic substitution : Modify the pyrazole or benzofuran moieties and test inhibition potency.
  • Molecular docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., acetylcholinesterase).
  • Kinetic studies : Measure IC₅₀ values and inhibition modes (competitive/non-competitive) .

Methodological & Data-Driven Questions

Q. How to integrate high-throughput screening with traditional assays for functional analysis?

  • Automated platforms : Use liquid handlers for parallel synthesis of derivatives.
  • Microplate readers : Perform kinetic assays for rapid IC₅₀ determination. Training in chemical biology methods (e.g., Chem/IBiS 416) ensures proficiency in hybrid workflows .

Q. How to ensure data integrity when using chemical software for simulation and analysis?

  • Encryption protocols : Secure computational data (e.g., Gaussian output files) with AES-256 encryption.
  • Version control : Track changes in simulation parameters using Git.
  • Access controls : Restrict raw data modification to principal investigators .

Contradiction Analysis & Experimental Design

Q. How to address conflicting results in solvent effects on reaction yields?

  • Design of Experiments (DoE) : Use factorial designs to test solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading.
  • Response surface methodology : Optimize variables using software like COMSOL Multiphysics .

Q. What experimental controls are critical for reproducibility in heterogeneous catalysis studies?

  • Blank reactions : Exclude catalysts to confirm their necessity.
  • Leaching tests : Filter catalysts mid-reaction to assess homogeneous contributions.
  • Surface characterization : Post-reaction TEM/XPS analysis verifies catalyst stability .

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